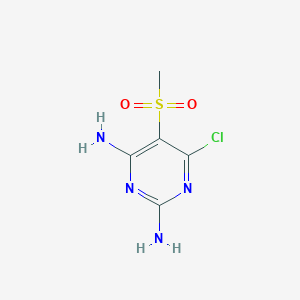![molecular formula C16H17N5O4S B12918661 (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)
(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. The presence of an aminophenyl group and a sulfanyl group further distinguishes this compound from other nucleoside analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the purine base.
Introduction of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, where a thiol reagent reacts with the purine base.
Formation of the Sugar Moiety: The sugar moiety is synthesized separately and then attached to the purine base through a glycosylation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the aminophenyl group, converting it to various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the purine base and the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the aminophenyl group.
Substitution: Various substituted derivatives of the purine base and sugar moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, leading to the disruption of normal cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. As a nucleoside analog, it has the potential to act as an antiviral or anticancer agent by interfering with the replication of viral or cancerous cells.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell replication and the induction of cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
What sets (2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol apart from these similar compounds is the presence of the aminophenyl and sulfanyl groups. These functional groups confer unique chemical properties and potential biological activities, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C16H17N5O4S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4S/c17-8-1-3-9(4-2-8)26-15-11-14(18-6-19-15)21(7-20-11)16-13(24)12(23)10(5-22)25-16/h1-4,6-7,10,12-13,16,22-24H,5,17H2/t10-,12-,13-,16-/m1/s1 |
InChI Key |
ISZOTXLTBIFPIS-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


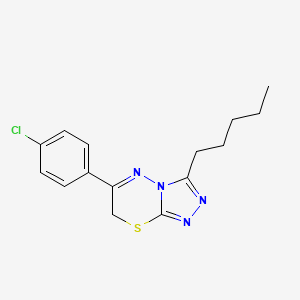
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)
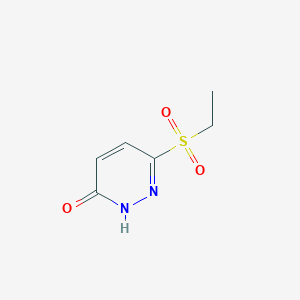

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
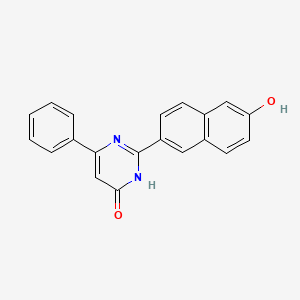
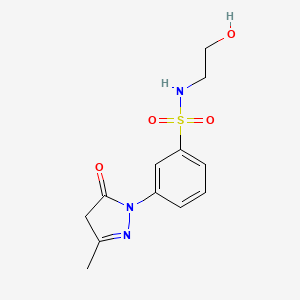
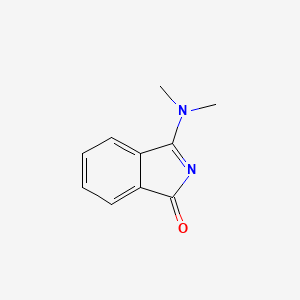
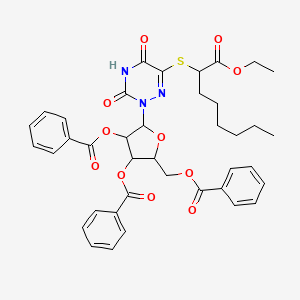

![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
